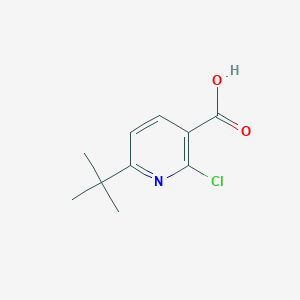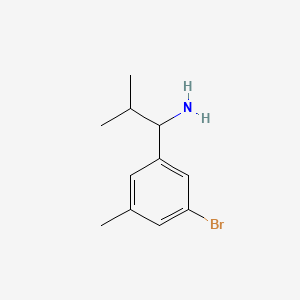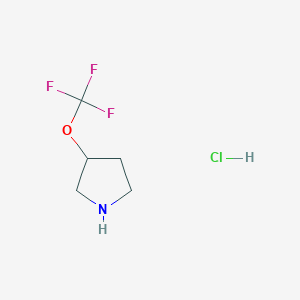
3-(Trifluoromethoxy)pyrrolidine hydrochloride
Vue d'ensemble
Description
3-(Trifluoromethoxy)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1246466-85-2 . It has a molecular weight of 191.58 . The compound is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8F3NO.ClH/c6-5(7,8)10-4-1-2-9-3-4;/h4,9H,1-3H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 191.58 .Applications De Recherche Scientifique
Synthesis and Structural Characterization
3-(Trifluoromethoxy)pyrrolidine hydrochloride serves as a significant compound in the synthesis of various organic molecules, including pyrrolidines and pyridines, which are crucial in the development of life-sciences-oriented research. The compound has been involved in efficient and straightforward large-scale synthesis processes that enable the regioselective functionalization of molecules for creating new and highly important building blocks. This is evident from the first X-ray crystallographic structure determinations of (trifluoromethoxy)pyridines, providing insights into the lowest-energy conformations of these compounds through in silico studies (Manteau et al., 2010).
Chemical Reactions and Mechanisms
The compound has shown efficacy in inducing overall 5-endo cyclisation of homoallylic sulfonamides to give pyrrolidines. This indicates its role in facilitating chemical reactions that lead to the formation of pyrrolidines or homopiperidines, even in scenarios where tertiary carbocations would otherwise dominate. Such characteristics highlight the compound's utility in efficiently forming polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).
Contributions to Material Science
In material science, the trifluoromethoxy group, closely related to the core structure of this compound, has made a remarkable impact, particularly in the fields of medicinal, agrochemical, and materials science research. The facilitation of regioselective trifluoromethoxylation of a wide range of functionalized pyridines and pyrimidines under mild reaction conditions has expanded its applicability. These trifluoromethoxylated products serve as valuable scaffolds for further chemical modifications, enhancing the discovery and development of new drugs, agrochemicals, and materials (Feng et al., 2016).
Advanced Applications in Sensing and Detection
The compound has also contributed to the creation of selective ratiometric and colorimetric chemosensors for Al(3+) based on internal charge transfer (ICT). This is illustrated by the development of a pyrrolidine constrained bipyridyl-dansyl (ionophore-fluorophore) conjugate, showcasing the compound's potential in advanced sensing and detection applications (Maity & Govindaraju, 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed or inhaled, and it can cause skin and eye irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Propriétés
IUPAC Name |
3-(trifluoromethoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)10-4-1-2-9-3-4;/h4,9H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFGGUFFJXGABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



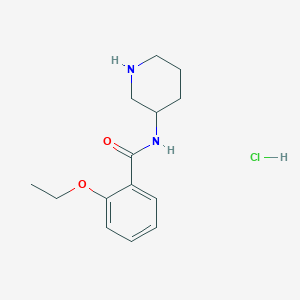
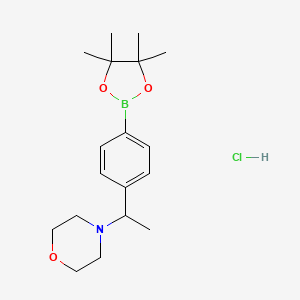
![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1407396.png)
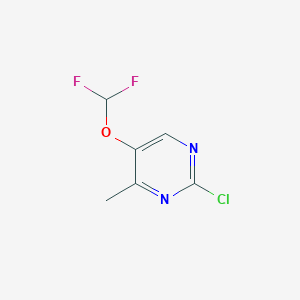

![1-[2-(3-Bromophenyl)ethyl]pyrrolidine](/img/structure/B1407400.png)
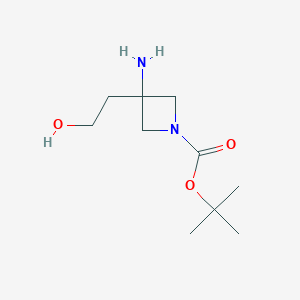
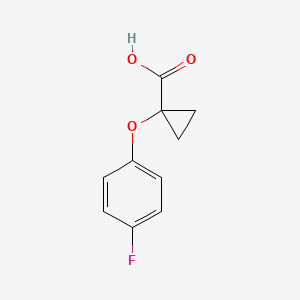
![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1407406.png)
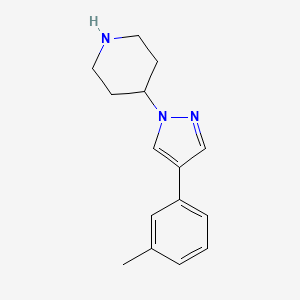
![[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid](/img/structure/B1407409.png)
